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1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone Documentation Hub

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  • Product: 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone
  • CAS: 94086-86-9

Core Science & Biosynthesis

Foundational

The Influence of Molecular Architecture on Color: A Technical Guide to the UV-Vis Absorption Spectra of Substituted Aminoanthraquinones

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development who are working with or exploring the applications of aminoanthraquinone derivatives. Herein, we will delve int...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development who are working with or exploring the applications of aminoanthraquinone derivatives. Herein, we will delve into the core principles governing the ultraviolet-visible (UV-Vis) absorption spectra of this important class of chromophores. By understanding the intricate relationship between chemical structure and spectral properties, researchers can better predict, interpret, and manipulate the electronic behavior of these molecules for a wide range of applications, from dye chemistry to the design of targeted therapeutic agents.

Introduction: The Enduring Significance of Aminoanthraquinones

Aminoanthraquinones are a class of organic compounds characterized by an anthraquinone core substituted with one or more amino groups. The rigid, planar anthraquinone structure, with its extensive π-conjugated system, forms the fundamental chromophore. However, it is the introduction of the electron-donating amino group(s) that imbues these molecules with their characteristic vibrant colors and rich electronic properties. These properties have led to their widespread use as dyes and pigments.[1] More recently, their ability to intercalate with DNA and generate reactive oxygen species upon photoexcitation has positioned them as promising candidates in photodynamic therapy and as anticancer agents.

A thorough understanding of the UV-Vis absorption spectra of aminoanthraquinones is paramount for several reasons. It provides a direct probe into the electronic transitions within the molecule, offering insights into its stability, and electronic structure. Furthermore, the sensitivity of these spectra to the molecular environment makes them a valuable tool for studying intermolecular interactions, such as those with biological macromolecules.

The Electronic Landscape: Understanding the Origins of Absorption

The UV-Vis absorption spectrum of an aminoanthraquinone is dominated by two main types of electronic transitions:

  • π → π* Transitions: These are high-intensity absorptions, typically occurring in the UV region, and arise from the excitation of electrons within the delocalized π-system of the aromatic rings.

  • n → π* Transitions and Intramolecular Charge Transfer (ICT): The introduction of an amino group, with its lone pair of non-bonding electrons (n), gives rise to lower energy n → π* transitions. More significantly, the amino group acts as an electron-donating group (EDG), and the carbonyl groups of the anthraquinone core act as electron-withdrawing groups (EWGs). This donor-acceptor arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, where electron density shifts from the amino group to the anthraquinone core. This ICT transition is of paramount importance as it is primarily responsible for the strong absorption in the visible region of the spectrum, thus dictating the color of the compound.[2]

The energy, and therefore the wavelength, of this ICT band is highly sensitive to the specific substitution pattern on the anthraquinone nucleus.

The Decisive Role of Substituents: Tailoring the Spectral Properties

The strategic placement and chemical nature of substituents on the aminoanthraquinone scaffold are the primary tools for tuning its UV-Vis absorption spectrum. The effects can be broadly categorized as follows:

The Position of the Amino Group: A Tale of Two Isomers

The position of the amino substituent has a profound impact on the extent of electronic communication with the carbonyl groups, and consequently, on the λmax.

  • 1-Aminoanthraquinones (α-position): In these isomers, the amino group is in close proximity to a carbonyl group, allowing for the formation of an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. This hydrogen bonding planarizes the molecule and enhances the ICT character, leading to a significant bathochromic (red) shift.

  • 2-Aminoanthraquinones (β-position): The amino group in the 2-position is more distant from the carbonyls, precluding the formation of an intramolecular hydrogen bond. As a result, the electronic communication is less efficient, and 2-aminoanthraquinones typically exhibit a λmax at a shorter wavelength (a hypsochromic or blue shift) compared to their 1-amino counterparts.[3]

The Nature of the Amino Group: From Primary to Aryl

The degree of substitution on the amino nitrogen further modulates the electron-donating ability and, in turn, the absorption spectrum.

  • Primary, Secondary, and Tertiary Amines: Increasing the alkyl substitution on the nitrogen atom (primary < secondary < tertiary) generally enhances its electron-donating capacity. This increased donation leads to a more pronounced ICT and a bathochromic shift in the λmax.[4]

  • Arylamino Substituents: The introduction of an aryl group on the nitrogen can have a more complex effect. While the nitrogen lone pair still participates in the ICT with the anthraquinone core, it can also delocalize into the appended aromatic ring. The net effect on the λmax will depend on the electronic nature of the substituents on the aryl ring itself.

The Influence of Additional Substituents

The presence of other functional groups on the anthraquinone ring system will also perturb the electronic structure and shift the absorption bands.

  • Electron-Donating Groups (EDGs): Additional EDGs, such as hydroxyl (-OH) or methoxy (-OCH3) groups, will further increase the electron density of the π-system, generally leading to a bathochromic shift.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups will decrease the electron density, making the ICT less favorable and typically causing a hypsochromic shift.

The following diagram illustrates the general relationships between substituent effects and the resulting spectral shifts.

Substituent_Effects cluster_substituent Substituent Modification cluster_spectral_shift Spectral Shift Increase_EDG Increase Electron-Donating Strength (e.g., -NH2 -> -NHR -> -NR2) Bathochromic Bathochromic Shift (Red Shift, Higher λmax) Increase_EDG->Bathochromic Enhances ICT Add_EWG Add Electron-Withdrawing Group (e.g., -NO2, -CN) Hypsochromic Hypsochromic Shift (Blue Shift, Lower λmax) Add_EWG->Hypsochromic Reduces ICT Alpha_Sub 1-Amino (α) Substitution (Intramolecular H-Bonding) Alpha_Sub->Bathochromic Planarization, Enhanced ICT Beta_Sub 2-Amino (β) Substitution Beta_Sub->Hypsochromic Less Efficient ICT

Caption: Relationship between substituent modifications and observed spectral shifts in aminoanthraquinones.

Quantitative Analysis of UV-Vis Absorption Data

The following tables summarize the UV-Vis absorption data for a selection of substituted aminoanthraquinones, illustrating the principles discussed above.

Table 1: Effect of Amino Group Position and Substitution

CompoundSubstituent(s)Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
1-Aminoanthraquinone1-NH₂Methanol475Not Specified[5]
2-Aminoanthraquinone2-NH₂Methanol4404,470[3]
1,4-Diaminoanthraquinone1,4-(NH₂)₂Methanol590Not Specified[5]
1,5-Diaminoanthraquinone1,5-(NH₂)₂Methanol488Not Specified[5]
1,4,5,8-Tetraaminoanthraquinone1,4,5,8-(NH₂)₄Methanol610Not Specified[5]
1-(N-methylamino)anthraquinone1-NHCH₃Not Specified>475Not Specified[6]
1-(N,N-dimethylamino)anthraquinone1-N(CH₃)₂Not Specified>475Not Specified[6]

The Influence of the Molecular Environment: Solvatochromism

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent.[7] Aminoanthraquinones often exhibit pronounced solvatochromism due to the change in their dipole moment upon excitation to the ICT state.

  • Positive Solvatochromism (Bathochromic Shift): In many aminoanthraquinones, the excited ICT state is more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the electronic transition and a bathochromic shift in the λmax.[1]

  • Negative Solvatochromism (Hypsochromic Shift): In some cases, particularly where strong intramolecular hydrogen bonding is present, the ground state may be more stabilized by polar solvents than the excited state, resulting in a hypsochromic shift with increasing solvent polarity.

Table 2: Solvatochromic Effect on 1-Aminoanthraquinone

SolventDielectric Constant (ε)λmax (nm)Reference
n-Hexane1.88451[2]
Dichloromethane8.93468[2]
Acetone20.7470[2]
Acetonitrile37.5472[2]
Dimethyl Sulfoxide (DMSO)46.7485[2]
Methanol32.7480[2]

The data clearly shows a bathochromic shift for 1-aminoanthraquinone as the solvent polarity increases, indicative of a more polar excited state.

Experimental Protocol for UV-Vis Spectroscopic Analysis

Obtaining high-quality, reproducible UV-Vis spectra is crucial for the accurate characterization of substituted aminoanthraquinones. The following protocol outlines a self-validating system for these measurements.

Materials and Equipment
  • Substituted aminoanthraquinone sample

  • UV-grade solvents (e.g., ethanol, methanol, chloroform, DMSO)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (matched pair, typically 1 cm path length)

  • Dual-beam UV-Vis spectrophotometer[8]

Step-by-Step Methodology
  • Instrument Warm-up and Self-Calibration:

    • Power on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps).

    • Allow the instrument to warm up for at least 30 minutes to ensure thermal stability of the optical components and electronics.

    • Initiate the instrument's built-in self-calibration and diagnostic tests to verify wavelength accuracy and photometric performance.

  • Solvent Selection and Stock Solution Preparation:

    • Choose a UV-grade solvent in which the aminoanthraquinone is readily soluble and stable. The solvent should be transparent in the wavelength range of interest.

    • Accurately weigh a small amount of the sample (e.g., 1-5 mg) using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL or 25 mL).

    • Dissolve the sample in a small amount of the chosen solvent, then dilute to the mark to create a stock solution of known concentration (typically 10⁻³ to 10⁻⁴ M).

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions in volumetric flasks to obtain concentrations that will yield an absorbance in the optimal range of 0.1 to 1.0 absorbance units (AU). This ensures adherence to the Beer-Lambert Law and maximizes signal-to-noise ratio.

  • Spectrophotometer Setup and Baseline Correction:

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

    • Fill a matched pair of quartz cuvettes with the blank solvent.

    • Thoroughly clean the outer surfaces of the cuvettes with a lint-free tissue.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it several times with the working solution to be measured.

    • Fill the sample cuvette with the working solution and place it back into the sample holder.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the measured absorbance (A) at λmax, the known concentration (c), and the cuvette path length (l, typically 1 cm), calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl .

The following diagram outlines this experimental workflow.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution (Known Concentration) Dilutions Prepare Serial Dilutions (Optimal Absorbance Range) Stock->Dilutions Acquire Acquire Absorption Spectrum of Sample Dilutions->Acquire Warmup Instrument Warm-up & Self-Calibration Baseline Baseline Correction (with Blank Solvent) Warmup->Baseline Baseline->Acquire Identify_lambda Identify λmax Acquire->Identify_lambda Calculate_epsilon Calculate Molar Absorptivity (ε) (Beer-Lambert Law) Identify_lambda->Calculate_epsilon

Caption: Experimental workflow for obtaining UV-Vis absorption spectra of aminoanthraquinones.

Conclusion: From Fundamental Understanding to Rational Design

The UV-Vis absorption spectrum of a substituted aminoanthraquinone is a rich source of information, reflecting the intricate interplay of its molecular structure and electronic properties. As we have demonstrated, the position and nature of the amino substituent, the presence of other functional groups, and the surrounding solvent environment all play a crucial role in determining the λmax and molar absorptivity. A comprehensive understanding of these structure-property relationships, grounded in the principles of electronic transitions and intramolecular charge transfer, empowers researchers to rationally design and synthesize novel aminoanthraquinone derivatives with tailored spectral characteristics for specific applications in materials science, analytical chemistry, and drug development.

References

  • BenchChem. (2025). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. BenchChem.
  • Synthesis of Anthraquinone Mono‐ and Diboron Complexes with Near‐Infrared Panchromatic Absorption. (n.d.). PMC. Retrieved from [Link]

  • Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide. (2021). MDPI. Retrieved from [Link]

  • UV − Vis − NIR absorption spectra of 1‐arylaminoanthraquinones 1 and 2... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. (n.d.). Academic Research Publishing Group. Retrieved from [Link]

  • 2-Aminoanthraquinone. (n.d.). PubChem. Retrieved from [Link]

  • UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. (2014). PMC. Retrieved from [Link]

  • How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Retrieved from [Link]

  • (PDF) Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones: Spectroscopic, electrochemical, and computational studies in acetonitrile solutions. (2025). ResearchGate. Retrieved from [Link]

  • Determination of Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.).
  • Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. (2025). ResearchGate. Retrieved from [Link]

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Science Department. Retrieved from [Link]

  • Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. (2022). PMC. Retrieved from [Link]

  • UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. (2014). PubMed. Retrieved from [Link]

  • Spectral investigations of solvatochromism and preferential solvation on 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone. (2008). PubMed. Retrieved from [Link]

  • Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. (2025). MDPI. Retrieved from [Link]

  • Molecular genetics and the evolution of ultraviolet vision in vertebrates. (n.d.). PMC. Retrieved from [Link]

  • (PDF) UV/Visible spectra of a series of natural and synthesised anthraquinones: Experimental and quantum chemical approaches. (2025). ResearchGate. Retrieved from [Link]

  • Chemical Properties of Anthraquinone, 2-amino- (CAS 117-79-3). (n.d.). Cheméo. Retrieved from [Link]

  • Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. (n.d.). DergiPark. Retrieved from [Link]

  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (2010). Sultan Qaboos University House of Expertise. Retrieved from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.).
  • Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. (2005). PubMed. Retrieved from [Link]

  • Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. (n.d.). PMC. Retrieved from [Link]

Sources

Exploratory

Literature review on 1,5-disubstituted anthraquinone dye intermediates

From Isomer Separation to Medicinal Scaffolds Executive Summary The 1,5-disubstituted anthraquinone scaffold represents a unique "alpha-alpha" substitution pattern that is critical for both high-performance chromophores...

Author: BenchChem Technical Support Team. Date: February 2026

From Isomer Separation to Medicinal Scaffolds

Executive Summary

The 1,5-disubstituted anthraquinone scaffold represents a unique "alpha-alpha" substitution pattern that is critical for both high-performance chromophores (LCD filters, vat dyes) and DNA-intercalating chemotherapeutics.[1] Unlike the 1,4-isomers (quinizarin derivatives) used in standard disperse dyes, the 1,5-isomers offer distinct symmetry and electronic properties.

This guide addresses the primary technical bottleneck in this field: the efficient separation of the 1,5-isomer from the 1,8-isomer during synthesis. It further details the derivatization of these intermediates into high-value functional materials and bioactive agents.

Part 1: The Isomer Challenge (Synthesis & Separation)

The synthesis of 1,5-derivatives historically relied on mercury-catalyzed sulfonation, which directs substitution to the alpha positions (1, 4, 5, 8). Due to environmental regulations (Minamata Convention), the industry has shifted to direct nitration , which produces a mixture of 1,5- and 1,8-dinitroanthraquinone.

The Engineering Problem: Nitration yields roughly equal amounts of 1,5- and 1,8-isomers.[1][2][3][4] The Solution: Exploiting the differential solubility in concentrated nitric acid (


) or specific organic solvents.
Comparative Synthesis Routes
FeatureRoute A: Mercury-Catalyzed SulfonationRoute B: Direct Nitration (Modern Standard)
Precursor Anthraquinone + Oleum + HgAnthraquinone + 98%

Primary Intermediate 1,5-Anthraquinonedisulfonic acid1,5-Dinitroanthraquinone
Selectivity High regioselectivity (with Hg)Low (Mixture of 1,5 and 1,[1]8)
Purification Fractional crystallization of saltsSolvent Fractionation (Critical Step)
Environmental High Hazard (Heavy Metals)Manageable (Acid Recycling)
Part 2: Experimental Protocols
Protocol A: Separation of 1,5-Dinitroanthraquinone (1,5-DNAQ)

Based on solubility differentials described in US Patent 4,045,455 and industrial best practices.

Principle: 1,5-DNAQ is significantly less soluble in concentrated nitric acid and organic solvents (like sulfolane or nitrobenzene) than its 1,8-isomer counterpart.[1]

Reagents:

  • Anthraquinone (pure)[1]

  • Nitric Acid (98% concentration)[1]

  • Sulfuric Acid (optional, for mixed acid nitration)

Workflow:

  • Nitration: Dissolve Anthraquinone in 98%

    
     at 20–30°C. Heat to 60°C for 3 hours to ensure dinitration.
    
  • Crystallization (The Control Point): Cool the reaction mixture slowly to 20°C.

    • Observation: The 1,5-isomer precipitates as a heavy, pale-yellow solid.[1]

    • The 1,8-isomer remains dissolved in the mother liquor.

  • Filtration: Filter the slurry immediately.

    • Solid Cake: Crude 1,5-DNAQ (Purity ~85-90%).[1]

    • Filtrate: Contains 1,8-DNAQ and oxidative byproducts.[1]

  • Washing: Wash the cake with a small volume of cold 98%

    
     (to remove surface 1,8-isomer) followed by water until neutral.
    
  • Purification: Recrystallize from nitrobenzene or dimethylformamide (DMF) to achieve >98% purity.

Protocol B: Synthesis of 1,5-Diaminoanthraquinone

The primary "building block" for dyes and drugs.

Reaction:


 / Reduction of Nitro groups.
  • Suspend purified 1,5-DNAQ in water containing sodium sulfide (

    
    ) or treat with hydrazine hydrate and Pd/C catalyst.
    
  • Heat to reflux for 4-6 hours.

  • The yellow nitro compound turns into deep red/violet crystals of 1,5-diaminoanthraquinone.

  • Critical Quality Attribute: The melting point should be >319°C. Lower melting points indicate contamination with 1,8-isomer.

Part 3: Visualization of Workflows

The following diagram illustrates the industrial logic for separating the isomers and converting them into high-value derivatives.

G start Anthraquinone nitration Nitration (HNO3 / H2SO4) start->nitration mixture Mixture: 1,5-DNAQ (Solid) + 1,8-DNAQ (Solution) nitration->mixture separation Filtration & Solvent Wash (Critical Control Point) mixture->separation iso15 1,5-Dinitroanthraquinone (Insoluble Cake) separation->iso15 Precipitate iso18 1,8-Dinitroanthraquinone (Mother Liquor) separation->iso18 Filtrate red15 Reduction (Na2S or H2/Pd) iso15->red15 snar Sandmeyer / Chlorination iso15->snar diamino 1,5-Diaminoanthraquinone (Deep Red/Violet) red15->diamino drug Medicinal Agents (Pixantrone analogues) diamino->drug Alkylation dye LCD Color Filters (Red Pigments) diamino->dye Formulation dichloro 1,5-Dichloroanthraquinone (Reagent for Amination) snar->dichloro dichloro->drug Buchwald-Hartwig

Figure 1: Process flow for the synthesis, separation, and derivatization of 1,5-anthraquinone intermediates.[1]

Part 4: Medicinal Chemistry & Advanced Applications[3][5][6][7][8]

While 1,4-substituted anthraquinones (like Mitoxantrone) are well-known antineoplastics, the 1,5-substitution pattern is gaining traction for its ability to cross-link DNA or inhibit specific enzymes with different geometric constraints.[1]

1. DNA Intercalation & Cytotoxicity

The 1,5-diamino scaffold serves as a template for "bis-intercalators."[1] By attaching alkylamino side chains to the 1- and 5-positions, researchers create molecules that bind to the DNA minor groove.[1]

  • Mechanism: The planar anthraquinone ring intercalates between base pairs. The cationic side chains (protonated amines) interact with the phosphate backbone.

  • Advantage over 1,4-isomers: The 1,5-geometry forces a different orientation of the side chains, potentially overcoming multidrug resistance (MDR) mechanisms that pump out standard anthracyclines.

2. Key Derivatives Table
CompoundStructure BaseApplicationMechanism/Utility
Anthrarufin 1,5-DihydroxyDyes, LCD FiltersHigh thermal stability; precursor to acid dyes.
1,5-Bis(alkylamino)AQ 1,5-DiaminoOncologyDNA intercalation; cytotoxicity against glioma cells.[1]
1,5-DichloroAQ 1,5-DichloroIntermediateSubstrate for Buchwald-Hartwig aminations to create complex libraries.[1]
Thio-Analogues 1,5-Bis(thio)OncologyLipid peroxidation induction; potent cytotoxicity.[1]
3. Synthesis of Anthrarufin (1,5-Dihydroxyanthraquinone)

Note: Direct hydroxylation is difficult.[1] The standard route uses the displacement of nitro or sulfo groups.

  • Method: "Lime Fusion."

  • Protocol: Heat 1,5-anthraquinonedisulfonic acid (or 1,5-dinitroanthraquinone) with calcium hydroxide (

    
    ) and magnesium chloride in water at 230°C (autoclave pressure).
    
  • Result: The sulfonate/nitro groups are displaced by hydroxyl groups, yielding Anthrarufin.

References
  • Vogel, A. Process for separating 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone from dinitroanthraquinone mixtures.[1][5] US Patent 4,045,455. (1977).

  • Ullmann's Encyclopedia of Industrial Chemistry. Anthraquinone Dyes and Intermediates. Wiley-VCH.[1] (Standard reference for industrial nitration protocols). [1]

  • Huang, H.S., et al. Synthesis of symmetrical 1,5-bis-thio-substituted anthraquinones for cytotoxicity in cultured tumor cells and lipid peroxidation.[1] Chemical & Pharmaceutical Bulletin, 50(11), 1491-1494.[1] (2002).

  • Organic Syntheses.

    
    -Chloroanthraquinone and 1,5-Dichloroanthraquinone Synthesis. Coll. Vol. 2, p. 128. (Classic protocols for chlorination). 
    
  • BenchChem. Comparative Guide to Synthetic Routes of Dihydroxyanthraquinones. (2025).[6]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone

Part 1: Executive Summary & Strategic Rationale This Application Note details the synthesis of 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone , a specific chromophore belonging to the aminoanthraquinone class, widely...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

This Application Note details the synthesis of 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone , a specific chromophore belonging to the aminoanthraquinone class, widely utilized in the formulation of Disperse Blue dyes.[1]

The Synthetic Challenge

The target molecule is an asymmetrically substituted anthraquinone. The core challenge lies in differentiating the reactivity of the positions at C4 and C8. Since the starting material—typically the symmetric 1,5-diamino-4,8-dihydroxyanthraquinone (C.I.[1][2] Disperse Blue 56)—possesses identical electronic environments at the 4 and 8 positions, direct nucleophilic substitution yields a statistical mixture of mono- and di-substituted products.[1]

The Solution: Leuco-Activation Strategy

To achieve the target transformation (substitution of a single hydroxyl group with a methylamino group), this protocol utilizes the Leuco-Quinizarin Mechanism .

  • Reduction: The stable anthraquinone is reduced to its leuco (dihydro) form. This disrupts the aromaticity of the central ring and converts the phenolic C-OH groups into vinylogous enols/ketones, significantly lowering the activation energy for nucleophilic attack.

  • Nucleophilic Substitution: Methylamine reacts with the leuco-intermediate.

  • Oxidation: The system is re-aromatized to lock in the substituent.

Part 2: Reaction Mechanism & Workflow Visualization

The following diagram illustrates the chemical pathway and the critical process control points.

SynthesisPath Precursor 1,5-Diamino-4,8- dihydroxyanthraquinone (Disperse Blue 56) Leuco Leuco-Intermediate (Dihydro Form) Precursor->Leuco Redn (Na2S2O4) Reaction Nucleophilic Substitution (+ MeNH2) Leuco->Reaction Activation Oxidation Oxidation (Re-aromatization) Reaction->Oxidation Mono-subst. Side Over-reaction: 4,8-Bis(methylamino) Reaction->Side Excess MeNH2 Product Target: 1,5-Diamino-4-hydroxy- 8-(methylamino)anthraquinone Oxidation->Product Yield

Figure 1: Strategic pathway for the conversion of Disperse Blue 56 to the target asymmetric amine via leuco-activation.[1]

Part 3: Detailed Experimental Protocol

Safety & Hazard Assessment
  • Methylamine (40% aq): Volatile, corrosive, and flammable. Perform all additions in a fume hood with a scrubber or cold trap.

  • Sodium Dithionite: Self-heating; liable to spontaneous combustion if wet.[1] Releases SO2 upon acidification.

  • Anthraquinones: Suspected carcinogens/mutagens. Use full PPE (gloves, respirator).

Reagents and Equipment
ReagentCAS No.[]FunctionPurity
1,5-Diamino-4,8-dihydroxyanthraquinone145-49-3Precursor>95% (Industrial Grade)
Methylamine74-89-5Nucleophile40% Aqueous Soln.[1]
Sodium Dithionite7775-14-6Reducing Agent>85%
Sodium Hydroxide1310-73-2pH Modifier50% Solution
Methanol67-56-1SolventHPLC Grade
Nitrobenzene98-95-3Oxidant (Optional)Reagent Grade
Step-by-Step Procedure
Phase A: Leucotization (Reduction)[1]
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe. Flush with Nitrogen (N2) to remove oxygen (prevents premature re-oxidation).

  • Solvation: Charge the flask with 10.0 g (37 mmol) of 1,5-Diamino-4,8-dihydroxyanthraquinone and 150 mL of Methanol/Water (1:1 v/v).

  • Reduction: Add 3.0 g (75 mmol) of Sodium Hydroxide (pellets or solution) followed by 7.0 g (40 mmol) of Sodium Dithionite.

  • Observation: Heat the mixture to 50°C . The suspension should change color (typically from blue to a dull brownish-red or yellow-brown), indicating the formation of the soluble leuco-salt.[1]

Phase B: Asymmetric Amination
  • Addition: Once the leuco-form is established (approx. 30 mins), add 3.5 g (45 mmol, ~1.2 eq) of Methylamine (40% aq) dropwise over 20 minutes.

    • Critical Control: Do not add a large excess of methylamine. The goal is to substitute one hydroxyl group. Kinetic control is essential.

  • Reaction: Stir at 60°C for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: Toluene/Acetone 4:1) or HPLC every hour. Look for the disappearance of the starting material and the appearance of the mono-substituted product. If the di-substituted product (4,8-bis-methylamino) begins to form significantly, stop the reaction immediately.[1]

Phase C: Oxidation and Isolation
  • Quench: Cool the reaction mixture to room temperature.

  • Oxidation: Remove the N2 purge. Bubble air vigorously through the solution for 2 hours. Alternatively, add 5 mL of Nitrobenzene and reflux for 1 hour to ensure complete aromatization.

    • Visual Cue: The color will shift back to a bright blue/violet.

  • Precipitation: Pour the reaction mass into 500 mL of ice-cold water containing 10 mL of concentrated HCl (to neutralize NaOH and protonate the amine, aiding precipitation of the free base).

  • Filtration: Filter the precipitate under vacuum. Wash the cake with warm water (3 x 100 mL) until the filtrate is neutral.

  • Drying: Dry the crude solid in a vacuum oven at 60°C.

Phase D: Purification (Crucial for Asymmetry)

Since the reaction yields a mixture (Starting Material : Product : Di-substituted byproduct), column chromatography is required for high purity.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution starting with Toluene (100%) increasing to Toluene/Ethyl Acetate (90:10) .

  • Fractions: The target molecule (1,5-Diamino-4-hydroxy-8-methylamino) typically elutes after the di-methylamino byproduct and before the unreacted starting material due to hydrogen bonding differences.[1]

Part 4: Process Control & Analytics[1]

HPLC Method for Validation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 20 minutes.

  • Detection: UV-Vis at 254 nm and 590 nm (absorption max for blue chromophore).[1]

Expected Analytical Data
  • Appearance: Dark blue/violet powder.

  • Mass Spectrometry (ESI+): Calculated MW = 283.28 g/mol . Expected [M+H]+ = 284.3.

  • UV-Vis (Methanol):

    
     ~ 580-610 nm (Bathochromic shift compared to starting material due to methyl donation).[1]
    

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Incomplete reduction to Leuco form.[1]Check Na2S2O4 quality (it degrades). Ensure N2 atmosphere is rigorous.
High Byproduct (Di-subst.) Excess Methylamine or temp too high.[1]Reduce MeNH2 equivalents to 1.05. Lower reaction temp to 50°C.
Product Re-oxidizes mid-reaction Air leak.Maintain positive N2 pressure throughout Phase B.
Sticky/Tar-like Crude Polymerization or solvent entrapment.[1]Use Methanol washing before drying. Recrystallize from Chlorobenzene if necessary.

Part 6: References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Ed. Wiley-VCH.[1] (Standard text on Anthraquinone substitution mechanisms). [1]

  • Hunger, K. (2007).[4] Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (Details on Leuco-quinizarin chemistry). [1]

  • Allen, C. F. H., et al. (1945). "1-Methylaminoanthraquinone".[1][5] Organic Syntheses, Coll.[5] Vol. 3, p.575.[5] (Foundational protocol for amine substitution on anthraquinones). [1]

  • BOC Sciences. (2023). Product Entry: 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone (CAS 94086-86-9).[1][] (Confirmation of commercial existence and CAS).

  • Peter, K., et al. (2000). "Anthraquinone Dyes and Intermediates".[4][6][7][8] Ullmann's Encyclopedia of Industrial Chemistry. (Comprehensive review of industrial synthesis routes).

Sources

Application

Using 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone as a disperse dye intermediate

Dual-Use Protocols: High-Performance Disperse Chromophores & Anthracycline Pharmacophores [1][2] Abstract This technical guide details the characterization, purification, and application of 1,5-Diamino-4-hydroxy-8-(methy...

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Use Protocols: High-Performance Disperse Chromophores & Anthracycline Pharmacophores [1][2]

Abstract

This technical guide details the characterization, purification, and application of 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone (hereafter referred to as DAHMA ).[1][2] As a structural analog to C.I. Disperse Blue 56, DAHMA serves as a critical intermediate for brilliant blue hydrophobic dyes used in polyester processing. Simultaneously, its planar tricyclic anthracene-9,10-dione backbone and amino-substitution pattern exhibit DNA intercalation properties similar to chemotherapeutic agents like Mitoxantrone.[1][2] This guide addresses both industrial textile scientists and drug development researchers, providing rigorous protocols for synthesis validation, high-temperature dyeing, and biological interaction screening.[1][2]

Part 1: Chemical Characterization & Properties

DAHMA belongs to the aminoanthraquinone class.[3] Its deep blue color arises from the strong electron-donating effects of the amino (-NH2) and hydroxyl (-OH) auxochromes at the


-positions (1, 4, 5, 8), which induce a significant bathochromic shift.[1][2]

Table 1: Physicochemical Profile

PropertySpecification
Chemical Formula

(Base structure)
Molecular Weight ~283.28 g/mol
Appearance Dark blue to violet crystalline powder

(Acetone)
620–640 nm (Brilliant Blue)
Solubility Soluble in DMF, DMSO, Acetone; Insoluble in Water
Melting Point >260°C (Decomposes)
Key Impurities 1,5-diamino-4,8-dihydroxyanthraquinone (Precursor), Isomeric methyl-amino derivatives
Part 2: Synthesis & Purification Protocol

Context: Industrial synthesis often yields a mixture of methylated and non-methylated analogs. For high-precision applications (e.g., standardizing dye strength or biological screening), purification is mandatory.[1][2]

Workflow Diagram: Synthesis & Purification

SynthesisWorkflow Start Precursor: 1,5-Diamino-4,8- dihydroxyanthraquinone Reaction Methylation (MeOH/H2SO4 or MeI) Start->Reaction 130°C, Autoclave Crude Crude DAHMA (Mixture) Reaction->Crude Precipitation Purification Column Chromatography (Silica Gel) Crude->Purification Elution (Tol:EtOAc) Final Pure DAHMA (>98% HPLC) Purification->Final Crystallization

Caption: Stepwise refinement from anthraquinone precursor to purified DAHMA intermediate.

Protocol A: Purification from Technical Grade Mixture

Objective: Isolate DAHMA from "Disperse Blue 56" type crude mixtures.[2]

  • Dissolution: Dissolve 5.0 g of crude material in 150 mL of Chlorobenzene at 80°C.

  • Filtration: Filter hot to remove inorganic salts and insoluble carbonized by-products.[1][2]

  • Adsorption: Mix the filtrate with 10 g of silica gel (60 Å) and evaporate solvent to create a dry-load.

  • Chromatography:

    • Column: Glass column (

      
       cm) packed with Silica Gel 60.
      
    • Mobile Phase: Gradient elution starting with Toluene (100%)

      
       Toluene:Ethyl Acetate (90:10).
      
    • Fraction Collection: DAHMA typically elutes after the di-methylated impurities but before the un-methylated dihydroxy precursor due to polarity differences.

  • Validation: Spot fractions on TLC plates (Eluent: Toluene/Acetone 4:1). The target spot will be vibrant blue (

    
    ).
    
  • Crystallization: Combine pure fractions, evaporate, and recrystallize from DMF/Water (1:1) .

Part 3: Industrial Application (Polyester Dyeing)

Context: As a disperse dye intermediate, DAHMA requires conversion into a stable aqueous dispersion before application to Polyethylene Terephthalate (PET).

Protocol B: High-Temperature (HT) Exhaust Dyeing

1. Dispersion Preparation (Critical Step):

  • Mix: 1.0 g Purified DAHMA + 2.0 g Lignosulfonate Dispersant (e.g., Reax 85A).

  • Mill: Add 20 mL water and glass beads. Sand-mill for 4 hours until particle size

    
    .[1][2]
    
  • Filter: Remove beads. Adjust pH to 5.0 with Acetic Acid.

2. Dyeing Cycle:

  • Substrate: 10 g Polyester fabric (scoured).

  • Liquor Ratio: 1:20 (200 mL bath).

  • Auxiliaries: 1 g/L Ammonium Sulfate (Buffer), 0.5 g/L Leveling Agent.

3. Temperature Profile:

  • Start: 60°C.

  • Ramp: 2°C/min to 130°C.[2]

  • Hold: 45–60 minutes at 130°C (To allow diffusion into the polymer amorphous regions).

  • Cool: 3°C/min to 80°C.[2]

4. Reduction Clearing (RC):

  • Purpose: Remove unfixed surface dye to ensure wash fastness.[2]

  • Bath: 2 g/L Sodium Hydrosulfite (

    
    ) + 2 g/L NaOH (Solid).
    
  • Process: Treat fabric at 70°C for 20 mins. Rinse warm, then cold.

Part 4: Biological Screening (Drug Development)

Context: The planar anthraquinone structure allows DAHMA to act as a DNA intercalator, making it a candidate scaffold for anticancer drugs (topoisomerase II inhibitors).

Mechanism Diagram: DNA Intercalation

DNA_Intercalation Molecule DAHMA (Planar Aromatic) Complex Intercalation Complex (π-π Stacking) Molecule->Complex Insertion DNA ds-DNA Helix (Base Pairs) DNA->Complex Binding Site Signal Fluorescence Quenching & Bathochromic Shift Complex->Signal Measurement

Caption: Interaction mechanism of anthraquinone pharmacophore with DNA base pairs.

Protocol C: UV-Vis DNA Binding Assay

Objective: Determine the binding constant (


) of DAHMA to Calf Thymus DNA (CT-DNA).
  • Preparation:

    • Prepare

      
       DAHMA solution in Tris-HCl buffer (pH 7.4, 5% DMSO to aid solubility).
      
    • Prepare

      
       CT-DNA stock solution.[1][2]
      
  • Titration:

    • Add incremental aliquots (

      
      ) of CT-DNA to the DAHMA solution in a quartz cuvette.
      
    • Wait 5 mins after each addition for equilibrium.

  • Measurement:

    • Record absorption spectra (400–800 nm).

    • Observation: Look for Hypochromism (decrease in peak intensity) and Red Shift (peak moves to longer wavelength), indicative of intercalation.

  • Calculation:

    • Use the Benesi-Hildebrand equation to plot

      
       vs 
      
      
      
      .[1][2] The slope/intercept ratio yields
      
      
      .
Part 5: Safety & Handling (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye). Potential Mutagen (due to DNA intercalation capability).

  • PPE: Nitrile gloves, P95 respirator (dust control is critical), safety goggles.

  • Disposal: Incineration. Do not release into water systems (toxic to aquatic life due to persistence).

References
  • Synthesis & Properties of Aminoanthraquinones

    • Source: Organic Syntheses, Coll.[4] Vol. 3, p.575 (1955).

    • Relevance: Foundational method for methylamino-anthraquinone synthesis via sulfonate displacement.[1][2]

    • Link:[1][2]

  • Disperse Blue 56 Structure & Components

    • Source: World Dye Variety / PubChem.[2]

    • Relevance: Identifies the "Disperse Blue 56" family as brominated/methylated 1,5-diamino-4,8-dihydroxyanthraquinones.[1]

    • Link:

  • DNA Intercal

    • Source: Journal of Physical Chemistry B (2010).
    • Relevance: Voltammetric and spectral characterization of anthraquinone-DNA binding modes.[1][2]

    • Link:[1][2]

  • Dyeing Protocols for PLA/PET

    • Source: Academic Research Publishing Group (ARPG).
    • Relevance: Protocols for applying amino-anthraquinone dyes to hydrophobic fibers.[1][2]

    • Link:

Sources

Method

Application Note: DNA Intercalation Assay Protocols for Aminoanthraquinones

Abstract Aminoanthraquinones (e.g., mitoxantrone, doxorubicin analogs) represent a critical class of antineoplastic agents that function primarily by intercalating between DNA base pairs, resulting in topoisomerase II in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminoanthraquinones (e.g., mitoxantrone, doxorubicin analogs) represent a critical class of antineoplastic agents that function primarily by intercalating between DNA base pairs, resulting in topoisomerase II inhibition and subsequent apoptosis. However, the planar anthraquinone ring is often functionalized with cationic side chains, introducing competitive groove-binding modes. Accurately distinguishing true intercalation from groove binding is a prerequisite for lead optimization. This guide details a self-validating workflow combining UV-Visible spectrophotometry, fluorescence displacement, and hydrodynamic viscometry to rigorously quantify binding affinity (


), binding site size (

), and structural lengthening.

Part 1: The Biophysics of Binding

Before executing protocols, it is essential to understand the physical changes these assays measure. Intercalation involves the insertion of the planar aromatic ring between adjacent base pairs, causing three measurable effects:

  • Hypochromism & Red Shift (UV-Vis):

    
    -
    
    
    
    stacking interactions between the drug and DNA bases reduce the molar absorptivity and shift the peak to longer wavelengths.
  • Fluorescence Quenching/Displacement: The drug displaces a known fluorophore (e.g., Ethidium Bromide) or its own intrinsic fluorescence changes upon sequestration away from solvent.

  • Helix Lengthening (Viscosity): To accommodate the drug, the DNA helix must unwind and lengthen. This increases the hydrodynamic volume, a unique signature of intercalation that groove binders do not exhibit.

Part 2: UV-Visible Absorption Titration

This is the "workhorse" assay for determining the equilibrium binding constant (


).
Experimental Protocol

Materials:

  • Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Keep ionic strength constant; salt shields phosphate backbone).

  • DNA Stock: Calf Thymus DNA (CT-DNA), sonicated to ~200-500 bp. Determine concentration using

    
    .
    
  • Compound Stock: Prepare in DMSO, dilute to 20-50

    
     in buffer (keep DMSO < 1%).
    

Workflow:

  • Baseline Correction: Blank the spectrophotometer with buffer containing the exact amount of DNA present in the sample to subtract DNA absorbance (if monitoring < 300 nm) or simply buffer if monitoring the drug's visible band (> 400 nm). Note: Aminoanthraquinones typically absorb at 550–650 nm, away from DNA absorbance.

  • Titration:

    • Cuvette A (Reference): Buffer + DNA (to correct for any scattering).

    • Cuvette B (Sample): Fixed concentration of Drug (

      
      ).
      
    • Add aliquots of concentrated DNA stock to Cuvette B.

    • Add equivalent volume of buffer to Cuvette A to match dilution.

  • Equilibration: Wait 5–10 minutes after each addition. Aminoanthraquinones can have slow association kinetics due to side-chain rearrangement.

  • Measurement: Scan 200–800 nm. Look for isosbestic points (wavelengths where absorbance is invariant). Presence of sharp isosbestic points confirms a two-state equilibrium (free vs. bound).[1]

Data Analysis (McGhee-von Hippel)

Do not use the simple Scatchard plot (


 vs 

) for DNA, as it ignores the "neighbor exclusion principle" (binding one drug prevents binding at adjacent sites). Use the McGhee-von Hippel equation:


Where:

  • 
    : Moles of drug bound per mole of DNA base pair (
    
    
    
    ).
  • 
    : Concentration of free drug.
    
  • 
    : Concentration of bound drug (
    
    
    
    ).
  • 
    : Binding site size (base pairs occupied per drug molecule).[2]
    

Calculation of


: 


  • 
     is the absorbance of the fully bound drug (at saturation).
    
Workflow Diagram

UV_Vis_Workflow Prep Prepare Fixed Drug (20 µM) + Titrate DNA Scan Scan UV-Vis (Identify Isosbestic Points) Prep->Scan Equilibrate 5 min Calc Calculate Cf and r (Beer-Lambert Law) Scan->Calc Extract Absorbance Fit Fit to McGhee-von Hippel (Non-linear Regression) Calc->Fit Output Output: Kb and n Fit->Output

Figure 1: Step-by-step workflow for UV-Visible titration and data extraction.

Part 3: Fluorescence Displacement Assay (Ethidium Bromide)

Since many aminoanthraquinones are weak fluorophores or are quenched upon binding, a competitive displacement assay using Ethidium Bromide (EtBr) is robust.

Experimental Protocol

Principle: EtBr is highly fluorescent when intercalated. An intercalating drug will displace EtBr, causing a decrease in fluorescence.

Steps:

  • Complex Formation: Prepare a solution of EtBr (

    
    ) and CT-DNA (
    
    
    
    ) in binding buffer. Let equilibrate for 30 mins.
  • Titration: Titrate the aminoanthraquinone into the EtBr-DNA complex.

  • Excitation/Emission: Excite at 525 nm (EtBr max); Monitor emission at 600 nm.

  • Control: Titrate the drug into buffer alone to check for intrinsic fluorescence overlapping EtBr.

Data Analysis

Calculate the apparent binding constant (


) using the standard equation:


  • 
    : Binding constant of EtBr (typically 
    
    
    
    ).
  • 
    : Concentration of drug required to reduce EtBr fluorescence by 50%.
    

Comparison Table: Assay Utility

FeatureUV-Vis TitrationFluorescence Displacement
Primary Output Intrinsic

, Site size (

)
Relative Affinity (

)
Sensitivity Moderate (

M range)
High (

M range)
Throughput Low (Cuvette based)High (96-well plate capable)
Limitation Requires high sample quantityIndirect measurement

Part 4: Hydrodynamic Viscometry (The Structural Proof)

This is the definitive test. While groove binders and intercalators both show spectral changes, only intercalators significantly increase DNA viscosity by lengthening the helix.

Experimental Protocol

Equipment: Ubbelohde viscometer (thermostated at


). Temperature fluctuations induce density changes that ruin data.

Workflow:

  • DNA Baseline: Measure flow time (

    
    ) of DNA solution (~500 
    
    
    
    bp) in buffer. Average 3-5 runs.
  • Titration: Add small aliquots of drug to the viscometer. Mix by bubbling air.

  • Measurement: Measure flow time (

    
    ) at increasing Drug/DNA ratios (
    
    
    
    ).
  • Correction: Ensure flow times are >100s to minimize kinetic energy corrections.

Data Analysis (Cohen and Eisenberg)

Plot the data according to the theory that viscosity (


) depends on the length of the DNA rod (

):


Plot


 vs. Binding Ratio (

).
  • Intercalator: Slope

    
     (Ideal). The helix lengthens by 3.4 Å per drug molecule.
    
  • Groove Binder: Slope

    
    . No length change.
    
  • Kinking/Bending: Slope < 0 (rare for this class, common for cisplatin).

Logic Diagram

Viscosity_Logic Start Measure Viscosity (η) at increasing Drug/DNA ratio Calc Calculate Cube Root of Relative Viscosity (η/η0)^(1/3) Start->Calc Decision Analyze Slope vs. Ratio (r) Calc->Decision Intercal Slope ≈ 1.0 (Helix Lengthening) CONFIRMED INTERCALATION Decision->Intercal Increases Groove Slope ≈ 0 (No Length Change) GROOVE BINDING Decision->Groove Unchanged Bend Slope < 0 (Helix Kinking/Coiling) Decision->Bend Decreases

Figure 2: Decision matrix for interpreting hydrodynamic viscosity data.

Part 5: Troubleshooting & Validation

  • Aggregation Check: Aminoanthraquinones are hydrophobic. If the UV baseline drifts upwards (scattering), the drug is precipitating. Add 1-2% DMSO or lower the concentration.

  • Ionic Strength: Intercalation is driven by stacking (hydrophobic) and stabilized by electrostatics. If you use water instead of buffer,

    
     will be artificially high due to unshielded phosphate attraction. Always use at least 10-50 mM NaCl.
    
  • Equilibrium Verification: In UV-Vis, if the spectrum changes between the 1st and 5th minute after addition, you are measuring kinetics, not thermodynamics. Wait until stable.

References

  • McGhee, J. D., & von Hippel, P. H. (1974). Theoretical aspects of DNA-protein interactions: cooperative and non-cooperative binding of large ligands to a one-dimensional homogeneous lattice. Journal of Molecular Biology, 86(2), 469-489. Link

  • Cohen, G., & Eisenberg, H. (1969). Viscosity and sedimentation study of sonicated DNA-proflavine complexes. Biopolymers, 8(1), 45-55. Link

  • LePecq, J. B., & Paoletti, C. (1967). A fluorescent complex between ethidium bromide and nucleic acids. Physical-chemical characterization. Journal of Molecular Biology, 27(1), 87-106. Link

  • Suh, D., & Chaires, J. B. (1995). Criteria for the mode of binding of DNA binding agents. Bioorganic & Medicinal Chemistry, 3(6), 723-728. Link

  • Rescifina, A., et al. (2014). DNA binding of an aminoanthraquinone derivative: An experimental and theoretical study. European Journal of Medicinal Chemistry, 74, 214-221. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues of Anthraquinone Derivatives

Welcome to the technical support center dedicated to addressing the solubility challenges of anthraquinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of anthraquinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experimental work. Anthraquinones are a vital class of compounds, forming the structural backbone for numerous therapeutics, particularly in oncology.[1] However, their planar, aromatic structure often leads to poor solubility in common organic solvents, posing a significant barrier to formulation, screening, and synthesis.[1][2]

This resource provides in-depth, practical solutions in a question-and-answer format, explaining not just what to do, but why each step is scientifically sound.

Troubleshooting Workbench: Direct Answers to Common Solubility Problems

This section addresses specific, hands-on issues you may be facing in the lab.

Q1: My anthraquinone derivative is insoluble in standard solvents like ethanol and DMSO at my target concentration. What is my first course of action?

This is a frequent starting problem. A systematic approach is crucial to avoid wasting time and valuable compound.

Step 1: Purity and Solid-State Assessment Before modifying your solvent system, verify the purity of your compound. Impurities can significantly impact solubility. Also, consider the solid state; different polymorphs of a compound can have different solubilities.[3]

Step 2: The "Gentle Heat and Agitate" Method The solubility of most organic compounds, including anthraquinones, increases with temperature.[4][5]

  • Protocol: Gently warm your solution in a sealed vial (to prevent solvent loss) on a hot plate with magnetic stirring. Increase the temperature in 5-10°C increments.

  • Causality: Heat provides the energy needed to overcome the crystal lattice energy of the solid, allowing solvent molecules to solvate the individual anthraquinone molecules more effectively.

  • Caution: Be aware of your compound's degradation temperature. Many anthraquinones are stable, but this is a necessary precaution. The parent anthraquinone, for instance, melts at 286°C and boils at ~380°C, indicating high thermal stability.[6]

Step 3: Systematic Solvent Screening If heating is ineffective or not viable, a logical solvent screen is the next step. The principle of "like dissolves like" is the foundation here. Hansen Solubility Parameters (HSP) provide a rational way to select solvents.[7] HSP breaks down the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9] A solvent with HSP values close to those of your solute is more likely to be effective.[10]

Workflow for Initial Solubility Troubleshooting

This diagram outlines a decision-making process for initial solubility challenges.

G A Start: Compound Insoluble B Verify Purity & Solid State A->B C Apply Gentle Heat (e.g., 40-60°C) & Agitate B->C D Is it Soluble? C->D E Perform Rational Solvent Screen (HSP) D->E No F Proceed with Experiment D->F Yes H Is it Soluble? E->H G Move to Advanced Strategies (Co-solvents, Formulation) H->F Yes H->G No

Caption: Initial troubleshooting workflow for an insoluble anthraquinone.

Q2: My compound dissolves in a solvent like DMF or NMP with heat, but it precipitates or "crashes out" when it cools to room temperature. How can I create a stable stock solution?

This is a classic sign of supersaturation and poor kinetic solubility. While you achieved thermodynamic solubility at a higher temperature, the solution is not stable under ambient conditions. The primary strategy here is to use a co-solvent system.

Co-solvency: The Power of Solvent Blends A co-solvent is a second, miscible solvent added in a smaller quantity to the primary solvent to increase the overall dissolving power.[11] Co-solvents work by reducing the interfacial tension between the primary solvent and the hydrophobic solute.[3][12] For anthraquinones, which are often highly hydrophobic, this is a very effective technique.

  • Mechanism: The co-solvent disrupts the strong self-association of the primary solvent molecules (like water-water hydrogen bonds), creating "pockets" that are more accommodating to the nonpolar anthraquinone structure.[13]

  • Common Co-solvent Systems:

    • For moderately polar systems: Dichloromethane/Methanol, Chloroform/Methanol.

    • For aqueous systems (for biological assays): DMSO/Water, PEG 300/Water, Ethanol/Water.[14]

  • Experimental Protocol for Co-Solvent Optimization:

    • Dissolve your anthraquinone derivative in a minimal amount of a strong "primary" solvent in which it is highly soluble (e.g., DMSO, NMP, DMF).

    • In separate vials, prepare mixtures of your desired "final" solvent (e.g., ethanol, aqueous buffer) with increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).

    • Slowly add your concentrated stock solution from Step 1 to the co-solvent blends from Step 2, vortexing continuously.

    • Observe the solutions for any signs of precipitation after 1 hour and 24 hours at room temperature. The optimal co-solvent percentage is the lowest amount that keeps your compound in solution at the target concentration.

Table 1: Properties of Common Organic Solvents for Formulation

SolventPolarity IndexBoiling Point (°C)Hansen δD (Dispersion)Hansen δP (Polar)Hansen δH (H-Bonding)
Water10.210015.516.042.3
DMSO7.218918.416.410.2
NMP6.720218.012.37.2
DMF6.415317.413.711.3
Ethanol5.27815.88.819.4
Acetone5.15615.510.47.0
Chloroform4.16117.83.15.7
Toluene2.411118.01.42.0

Data compiled from multiple sources for comparative purposes.

Q3: I've tried multiple solvents and co-solvents, but my highly substituted anthraquinone derivative remains poorly soluble for my in vivo studies. What are the next-level formulation strategies?

When basic solvent manipulation fails, advanced formulation techniques are required. These methods aim to alter the compound's physical form or create a delivery system to enhance solubility and bioavailability.

1. Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate hydrophobic drug molecules, like anthraquinones, forming an "inclusion complex."[15][17] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[16][]

  • Mechanism: The nonpolar anthraquinone molecule partitions into the nonpolar interior of the cyclodextrin "donut," while the polar exterior of the cyclodextrin interacts favorably with water.[17]

  • Common Types: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are most commonly used in pharmaceuticals.[16][19]

Diagram of Cyclodextrin Complexation

This diagram illustrates how a hydrophobic anthraquinone is encapsulated.

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

2. Solid Dispersions A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[20] For poorly soluble drugs, this involves dispersing the hydrophobic drug (anthraquinone) within a hydrophilic polymer matrix.[21]

  • Mechanism: The drug can be dispersed in a molecularly amorphous state, which has a higher energy and thus greater solubility than its stable crystalline form. The hydrophilic carrier helps improve the wettability and dissolution of the drug.

  • Preparation Methods:

    • Solvent Evaporation: Both the drug and a carrier (e.g., PVP, PEG 6000) are dissolved in a common solvent, which is then evaporated to leave a solid matrix.[14][22]

    • Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled to solidify.[21]

3. Nanotechnology Approaches Reducing the particle size of a drug to the nanometer scale dramatically increases its surface-area-to-volume ratio.[23][24] This leads to a significant increase in dissolution rate, as described by the Noyes-Whitney equation.

  • Techniques: Methods like high-pressure homogenization or milling can produce drug nanocrystals, which can be formulated into nanosuspensions.[3][23]

Frequently Asked Questions (FAQs)

Q: How do different functional groups on the anthraquinone scaffold affect solubility? A: The nature and position of substituents dramatically alter solubility.

  • Polar Groups (-OH, -NH2, -SO3H): These groups can participate in hydrogen bonding and increase polarity, generally enhancing solubility in polar solvents like alcohols and water.[1][25] For example, studies have shown that an amino group (-NH2) can enhance the solubility of anthraquinone derivatives more than a nitro group (-NO2).[26]

  • Nonpolar/Lipophilic Groups (alkyl chains, ethers): These increase the hydrophobic character, often improving solubility in nonpolar solvents like toluene or hexane but decreasing it in aqueous media. Incorporating specific groups like oxy-methyl dioxolane has been computationally suggested to improve interaction with nonaqueous solvents.[27][28]

Q: Can I predict the best solvent for my novel anthraquinone derivative? A: While experimental screening is the gold standard, computational tools can provide a rational starting point. Software that calculates Hansen Solubility Parameters (HSP) can predict which solvents are most likely to dissolve a given structure.[7] By inputting the structure of your derivative, you can generate theoretical HSP values and match them against a database of solvents, saving significant lab time.[10]

Q: What is the difference between kinetic and thermodynamic solubility, and which one should I measure? A: This is a critical distinction for drug development.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over a long period (e.g., 24-48 hours).[29] This value is crucial for formulation and understanding the maximum achievable concentration.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually DMSO).[29][30] The measurement is rapid (often under 2 hours) and is used in high-throughput screening to flag potential solubility issues early.[31][32]

  • Which to Use: For early-stage discovery and in vitro assays, kinetic solubility is often sufficient. For lead optimization, formulation, and in vivo studies, determining the thermodynamic solubility is essential.[30]

Q: What is a reliable experimental protocol for determining kinetic solubility? A: The shake-flask method followed by analysis is a robust and widely used protocol.

  • Protocol: Shake-Flask Kinetic Solubility Assay

    • Prepare a high-concentration stock solution of your anthraquinone derivative (e.g., 10-20 mM in 100% DMSO).

    • Add a small aliquot of the stock solution to your test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) to reach a target concentration (e.g., 200 µM).

    • Seal the container and shake it at a constant temperature (e.g., 25°C) for a set period, typically 1-2 hours.[30]

    • After incubation, filter the solution through a 0.45 µm filter plate to remove any precipitated compound.[31][33]

    • Quantify the concentration of the compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.[30] This measured concentration is the kinetic solubility.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. (2024).
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. (2022).
  • Hansen Solubility Parameter System.
  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2007).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022).
  • A Comprehensive Technical Guide to the Solubility of 1,4-Anthraquinone in Organic Solvents. Benchchem.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Anthraquinone. Wikipedia.
  • Anthraquinone. Solubility of Things.
  • Cosolvent. Wikipedia.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024).
  • Technical Support Center: Optimizing Crystallization Conditions for Anthraquinones. Benchchem.
  • The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. (2017).
  • Aqueous Kinetic Solubility.
  • HSP for Beginners. Hansen Solubility Parameters.
  • Anthraquinone. Sciencemadness Wiki. (2023).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Solubility of anthraquinone derivatives in supercritical carbon dioxide. Request PDF.
  • Hansen solubility parameter. Wikipedia.
  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. (2016).
  • Anthraquinone.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
  • Anthraquinone. chemeurope.com.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • A Technical Guide to the Physicochemical Properties of Substituted Anthraquinones for Researchers and Drug Development Professio. Benchchem.
  • Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correl
  • Strategies to minimize impurities during the synthesis of anthraquinone dyes. Benchchem.
  • Polyol-Bonded Anthraquinone Chromophoric Polyol Derivatives: Synthesis, Properties, and Applic
  • Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. Request PDF. (2025).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (2024).
  • Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • (PDF) Formulation strategies for poorly soluble drugs.

Sources

Optimization

Removing bis-methylamino impurities from 1,5-diamino-4-hydroxy-8-(methylamino)anthraquinone

Here is the technical support guide for the purification of 1,5-diamino-4-hydroxy-8-(methylamino)anthraquinone. Subject: Removal of Bis-methylamino Impurities from 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 1,5-diamino-4-hydroxy-8-(methylamino)anthraquinone.

Subject: Removal of Bis-methylamino Impurities from 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone

Executive Summary

Synthesizing 1,5-diamino-4-hydroxy-8-(methylamino)anthraquinone (hereafter referred to as the Target Chromophore ) typically involves the nucleophilic substitution of 1,5-diamino-4,8-dihydroxyanthraquinone (or its leuco form) with methylamine. A common critical quality attribute (CQA) failure is the formation of the bis-methylamino impurity (1,5-diamino-4,8-bis(methylamino)anthraquinone), resulting from over-amination.

This guide details a self-validating purification protocol exploiting the acidity difference between the phenolic hydroxyl group of the Target and the non-acidic nature of the bis-amino impurity.

Part 1: The Chemical Logic (Root Cause & Solution)

Before attempting purification, it is vital to understand the physicochemical differentiation between your product and the impurity.

CompoundStructure DescriptionFunctional GroupsAcidity (pKa approx)Solubility in 5% NaOH
Starting Material 1,5-diamino-4,8-dihydroxy2 Phenolic OH~8.5 (High)Soluble (Blue/Violet)
Target Chromophore 1,5-diamino-4-hydroxy-8-(methylamino)1 Phenolic OH ~9.5 (Moderate)Soluble (Blue)
Bis-Impurity 1,5-diamino-4,8-bis(methylamino)0 Phenolic OH >14 (Non-acidic)Insoluble

The Strategy: The "Alkaline Leaching" method. By converting the Target Chromophore into its water-soluble phenolate salt, we can filter off the insoluble bis-methylamino impurity.

Part 2: Troubleshooting & Protocols (Q&A)

Q1: I am seeing significant bis-methylamino impurity by HPLC. Why is the reaction selectivity poor?

Diagnosis: This is a classic competing consecutive reaction issue. The introduction of the first methylamino group increases the electron density of the anthraquinone ring, theoretically deactivating it toward further nucleophilic attack. However, if you are using the leuco-form method (reduction to leuco-1,5-diamino-4,8-dihydroxyanthraquinone followed by amination), the reaction is governed by the solubility of the amine and temperature.

Corrective Action:

  • Stoichiometry Control: Ensure methylamine is added in slight deficiency (0.95 eq) rather than excess. It is easier to remove unreacted starting material (via chromatography) than the bis-impurity.

  • Temperature Monitoring: High temperatures (>80°C) overcome the activation energy barrier for the second substitution. Maintain reaction temperature strictly between 50-60°C.

Q2: How do I remove the bis-impurity without running a column?

The Protocol: pH-Swing Extraction (Alkaline Leaching) Note: This protocol assumes a crude solid mixture.

Step-by-Step Methodology:

  • Slurry Formation: Suspend the crude solid (10 g) in water (100 mL). Add a wetting agent (e.g., 0.5 mL methanol or surfactant) to ensure the hydrophobic anthraquinones are dispersed.

  • Alkalinization: Slowly add 10% NaOH solution while stirring until pH reaches 11.5–12.0.

    • Observation: The solution should turn a deep, intense blue as the Target dissolves.

  • Digestion: Heat the slurry to 50°C for 30 minutes.

    • Mechanism:[1][2][3][4][5][6] This ensures the Target is fully deprotonated and solubilized. The bis-impurity will remain as a suspended solid.

  • Filtration: Filter the hot mixture through a sintered glass funnel (porosity 3) or Celite pad.

    • Solid Retentate: Contains the Bis-methylamino impurity (and other non-phenolic byproducts). Discard (or save for analysis).

    • Filtrate: Contains the Target Chromophore (as sodium salt) and unreacted starting material.

  • Precipitation (Recovery):

    • Cool the filtrate to room temperature.

    • Slowly add 10% HCl dropwise to the filtrate while stirring.

    • Target pH: 6.0–7.0.[4]

    • Observation: The Target Chromophore will precipitate as a blue/violet solid.

  • Final Wash: Filter the precipitate and wash copiously with warm water to remove inorganic salts (NaCl).

Q3: After the alkaline extraction, my purity is better, but I still have unreacted starting material. How do I fix this?

Diagnosis: The alkaline leaching method described above removes the over-reacted (bis) impurity but retains the under-reacted (starting material) because both contain acidic OH groups and dissolve in base.

Refined Protocol: Differential Solubilization If the starting material (1,5-diamino-4,8-dihydroxy) is the main contaminant after removing the bis-impurity:

  • Exploit Polarity: The Target (methylamino) is slightly more lipophilic than the starting material (hydroxyl).

  • Solvent Wash: Dry the solid obtained from Q2. Slurry it in hot Toluene or Chlorobenzene .

    • The Target has higher solubility in hot aromatic solvents than the starting material.

    • Filter hot.[3] The filtrate contains the Target; the undissolved solid is the dihydroxy starting material.

    • Cool the filtrate to crystallize the pure Target.

Part 3: Visualization of the Workflow

The following diagram illustrates the logic flow for the purification process, distinguishing the fate of the three primary components.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Bis-Impurity + SM) NaOH Add dilute NaOH (pH 12) Heat to 50°C Crude->NaOH Filter1 Filtration NaOH->Filter1 SolidWaste Solid Retentate (Bis-methylamino Impurity) Filter1->SolidWaste Insoluble (No OH) Filtrate Filtrate (Blue Solution) (Target-Na + SM-Na) Filter1->Filtrate Soluble (Phenolate) Acid Acidify with HCl to pH 7 Filtrate->Acid Filter2 Filtration Acid->Filter2 Precipitate Precipitate (Target + SM) Filter2->Precipitate Toluene Recrystallization (Hot Toluene) Precipitate->Toluene Optional Polish FinalSolid Undissolved Solid (Starting Material) Toluene->FinalSolid Low Solubility FinalPure Crystallized Product (Pure Target) Toluene->FinalPure High Solubility

Caption: Logic flow for separating anthraquinone derivatives based on phenolic acidity and lipophilicity.

Part 4: Analytical Verification

Do not rely solely on visual inspection. Use the following HPLC conditions to verify the removal of the bis-impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 100% B over 20 minutes.

  • Detection: 600 nm (Anthraquinones have strong absorbance here; impurities are visible).

  • Expected Elution Order:

    • Starting Material (Most Polar/Early)

    • Target Chromophore

    • Bis-methylamino Impurity (Most Hydrophobic/Late)

References

  • Venkataraman, K. (1952). The Chemistry of Synthetic Dyes, Vol. II. Academic Press.
  • Allen, C. F. H., et al. (1955). "1-Methylaminoanthraquinone".[7] Organic Syntheses, Coll.[7] Vol. 3, p.575.[7] Link (Demonstrates methylamine substitution and purification logic).

  • Peter, A. (1938). "Process for the manufacture of amino-anthraquinone derivatives". U.S. Patent 2,121,928.[8] (Describes the reactivity of hydroxyanthraquinones with amines).

  • Mayer, F. (1934).[5] Chemie der organischen Farbstoffe, Vol I. Springer. (Reference for the "Schmidt reaction" and acid/base separation of anthraquinones).

  • PubChem Compound Summary . (2024). "1,5-diamino-4,8-dihydroxyanthraquinone".[5][6][9] National Center for Biotechnology Information. Link (Physical property verification for starting materials).

Sources

Troubleshooting

Troubleshooting peak tailing in HPLC analysis of basic anthraquinone dyes

Status: Active Ticket ID: ANTH-004-TAIL Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Peak Tailing ( ) in Basic Anthraquinone Analysis Executive Summary You are encountering peak tailing duri...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: ANTH-004-TAIL Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Peak Tailing (


) in Basic Anthraquinone Analysis

Executive Summary

You are encountering peak tailing during the Reverse Phase LC (RPLC) analysis of basic anthraquinone dyes (e.g., amino-anthraquinones like Disperse Blue derivatives). Unlike standard small-molecule basics, these analytes present a "Triple Threat" to peak symmetry:

  • Silanol Interactions: The basic amino groups interact with residual silanols on the silica surface.[1]

  • Metal Chelation: The ortho-quinone or alpha-hydroxy/amino moieties can chelate trace metals in the column or system.

  • Planar Aggregation: The rigid anthraquinone core is prone to

    
    -
    
    
    
    stacking (self-aggregation) in aqueous mobile phases.

This guide provides a root-cause analysis and validated protocols to resolve these issues.

Module 1: Diagnostic Workflow

Before altering your chemistry, use this logic flow to isolate the physical vs. chemical root cause.

TroubleshootingFlow Start Start: Peak Tailing (As > 1.2) CheckNeutral Inject Neutral Standard (e.g., Toluene/Naphthalene) Start->CheckNeutral NeutralTails Neutral Peak Also Tails? CheckNeutral->NeutralTails Physical PHYSICAL ISSUE Void in column, bad connection, or detector time constant. NeutralTails->Physical Yes Chemical CHEMICAL ISSUE Secondary interactions active. NeutralTails->Chemical No CheckChelation Add 10mM EDTA to MP or Flush System Chemical->CheckChelation ChelationFixed Shape Improved? CheckChelation->ChelationFixed MetalIssue METAL CHELATION Anthraquinone core binding to frit/column metals. ChelationFixed->MetalIssue Yes SilanolIssue SILANOL INTERACTION Basic amine binding to SiO- groups. ChelationFixed->SilanolIssue No

Figure 1: Decision tree for isolating the root cause of peak tailing in anthraquinone analysis.

Module 2: The Silanol Interaction (The Primary Culprit)

The Mechanism

Silica-based columns contain residual silanol groups (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[2] At pH > 4, these silanols deprotonate (

). The protonated amino group (

) on your anthraquinone dye acts as an ion-exchange species, binding electrostatically to the negative silanol. This "drag" causes the tail.[3][4]
Q: How do I suppress silanol activity without changing my column?

A: Use a "Sacrificial Base" or Chaotropic Agent. Triethylamine (TEA) is the gold standard for this. It competes for the silanol sites, effectively "capping" them dynamically.

Protocol: Preparation of TEA-Buffered Mobile Phase

  • Concentration: Target 10–20 mM TEA in the aqueous portion of your mobile phase.

  • pH Adjustment (Critical): You must adjust the pH of the TEA solution with Phosphoric Acid or Acetic Acid to pH 2.5 – 3.0.

    • Why? Low pH protonates the silanols (making them neutral

      
      ) while the TEA blocks the few remaining active sites.
      
  • Order of Addition: Add TEA to water

    
     Adjust pH 
    
    
    
    Filter
    
    
    Mix with Organic.

Warning: Never use TEA on a standard silica column at pH > 7.5, as it accelerates silica dissolution.

Q: Which column should I switch to if additives fail?

A: Move to a Hybrid Particle (BEH) or a Polar-Embedded column.

  • Hybrid (e.g., Waters XBridge/Acquity BEH): These use ethylene bridges in the silica matrix, resisting dissolution at high pH. You can run these at pH 10, where the basic dye is non-ionized (neutral), completely eliminating the ionic interaction.

  • Polar-Embedded (e.g., Agilent Bonus-RP, Phenomenex Synergi Fusion): These have a polar group near the surface that creates a "water shield," preventing the hydrophobic anthraquinone from accessing deep silanols.

Module 3: Metal Chelation (The Hidden Factor)

The Mechanism

Anthraquinones possess carbonyl oxygens in the ortho or peri position relative to hydroxyl or amino groups. This geometry creates a perfect "pocket" to chelate metal ions (Iron, Titanium) leached from stainless steel frits or present in lower-quality silica.

Q: My peak tails even with TEA and low pH. Why?

A: You likely have metal chelation. Silanol blockers (TEA) do not stop metal binding.

Protocol: System Passivation & Chelation Suppression

  • Mobile Phase Additive: Add 0.1 mM EDTA (disodium salt) to your aqueous mobile phase.

    • Note: EDTA is not soluble in high % organic. Ensure it is dissolved in the aqueous portion first.

  • Hardware Check: If possible, switch to PEEK (polyether ether ketone) tubing and PEEK-lined columns to remove iron sources.

  • Passivation: Flush the LC system (without column) with 30% Phosphoric Acid overnight to strip accessible iron from stainless steel surfaces.

Module 4: - Aggregation

The Mechanism

Anthraquinone dyes are planar and hydrophobic. In highly aqueous mobile phases (initial gradient conditions), they stack like plates (


-

interactions). This results in broad, tailing peaks or even doublets.
Q: How do I distinguish aggregation from tailing?

A: Perform a Dilution Test . Inject the sample at 1/10th the concentration.

  • If the peak shape sharpens significantly and retention shifts slightly, it is aggregation.

  • If the tail remains identical, it is a silanol/column interaction.

Solution:

  • Increase Column Temperature: Running at 40°C–50°C increases the kinetic energy, disrupting aggregates.

  • Stronger Solvent: Ensure the sample diluent matches the initial mobile phase strength. Do not dissolve the dye in 100% DMSO or THF if starting at 10% ACN; the dye will precipitate/aggregate upon injection.

Summary of Solutions (Quick Reference)

Root CauseIndicatorPrimary FixSecondary Fix
Silanol Interaction Tailing reduces at Low pHAdd 10mM TEA (pH 2.5)Switch to Hybrid (High pH) or Polar-Embedded Column
Metal Chelation Tailing persists at Low pHAdd 0.1 mM EDTAUse PEEK tubing/frits
Aggregation Shape improves on dilutionIncrease Temp (45°C)Match Sample Diluent to Mobile Phase
Physical Void Neutral markers also tailReverse flush columnReplace Column/Fittings

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2024). Link

  • Chromatography Online (LCGC). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020).[5] Link

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. (Accessed 2024). Link

  • McCalley, D. V.Study of the selectivity, mass transfer and surface activity of silica-based stationary phases for the analysis of basic compounds.
  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Current Revision). Link

Sources

Optimization

Minimizing side products in the nucleophilic substitution of anthraquinones

This guide functions as a specialized Technical Support Center for researchers optimizing nucleophilic substitution on the anthraquinone (AQ) core. It is structured to troubleshoot specific "tickets" (common experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing nucleophilic substitution on the anthraquinone (AQ) core. It is structured to troubleshoot specific "tickets" (common experimental failures) with mechanistic depth and actionable protocols.

Status: Online | Tier: Senior Application Scientist | Topic: Minimizing Side Products in



📋 Ticket Summary: Common Failure Modes

Failure ModeSymptomRoot Cause
Hydrolysis Product contains -OH instead of -Nu;

-16 or +1 (vs halide).
Competitive attack by

/

due to wet solvent or poor nucleophilicity.
Regio-Scrambling Mixture of 1- and 2-isomers; difficult separation.Benzyne intermediate formation (rare) or lack of steric/electronic directing control.
Over-Substitution Formation of 1,4- or 1,5-disubstituted products when mono is desired.Reaction rate of product

reactant; high temp; excess nucleophile.
Redox Side-Reactions Darkening of mixture; formation of leuco-species; dehalogenation.AQ core acting as an electron acceptor (SET mechanism); incomplete re-oxidation.

🛠 Module 1: The "Hydrolysis" Ghost (OH vs. NH Substitution)

User Issue: "I am trying to substitute a chloride at the 1-position with an amine, but I keep isolating 1-hydroxyanthraquinone (erythroxyanthraquinone)."

🔧 Troubleshooting Protocol

In anthraquinones, the carbonyl groups at C9/C10 withdraw electron density, activating the C1 and C2 positions for Nucleophilic Aromatic Substitution (


). However, this also makes them susceptible to hydrolysis, especially under the basic conditions often required to deprotonate amines.

1. The "Dry-Solvent" Imperative Water is a competitive nucleophile. In polar aprotic solvents (DMSO, DMF, NMP) often used for these reactions, hydroxide ions (formed from trace water + base) are "naked" and highly reactive.

  • Action: Use anhydrous solvents (<50 ppm

    
    ).
    
  • Action: Switch bases. If using

    
     or 
    
    
    
    , switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or CsF (Cesium Fluoride) which promotes substitution via fluoride-assisted leaving group activation without generating
    
    
    .

2. The Leaving Group Switch If hydrolysis persists, the rate of amine attack must be increased relative to water attack.

  • Rule:

    
     reactivity order on AQs is F > NO₂ > Cl > Br .
    
  • Explanation: Unlike

    
    /
    
    
    
    , bond breaking is not the rate-determining step (RDS).[1] The RDS is the nucleophilic attack forming the Meisenheimer complex. Highly electronegative groups (F, NO₂) stabilize this anionic intermediate, dramatically accelerating the desired reaction over background hydrolysis [1].

3. Diagram:


 vs. Hydrolysis Pathway 

SnAr_Pathway Start 1-Chloroanthraquinone Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer + Amine (Slow Step) Product_Hydroxy 1-Hydroxyanthraquinone (Side Product) Start->Product_Hydroxy + H₂O / OH⁻ (Competitive) Product_Amino 1-Aminoanthraquinone (Desired) Meisenheimer->Product_Amino - Cl⁻ (Fast)

Figure 1: The critical branch point occurs at the initial attack. Increasing nucleophile concentration and using F- leaving groups favors the upper pathway.

🛠 Module 2: Regiocontrol & Over-Substitution

User Issue: "I want to synthesize 1-aminoanthraquinone, but I'm getting significant amounts of 1,4-diamino product."

🔧 Troubleshooting Protocol

The 1-amino product is electron-donating, which theoretically should deactivate the ring towards further nucleophilic attack. However, in AQs, the quinone system transmits electronic effects across the rings. Furthermore, intramolecular Hydrogen Bonding (between the new NH and the C9 carbonyl) can stabilize the product, sometimes making it more susceptible to further reaction under forcing conditions.

1. Stoichiometry & Addition Rate

  • Protocol: Do not add the nucleophile all at once. Use a syringe pump to add 0.95 equivalents of amine over 1-2 hours.

  • Why: Keeping the amine concentration low ensures that the unreacted starting material (which is in excess relative to the local amine concentration) competes favorably for the nucleophile against the mono-substituted product.

2. Temperature Tuning

  • Guideline: 1-position substitution often proceeds at lower temperatures (60–80°C) compared to 2-position substitution (often >120°C) due to the relief of peri-strain and H-bond stabilization.

  • Action: Lower the temperature by 20°C and extend reaction time. High heat promotes the higher-activation-energy pathway to the disubstituted product [2].

3. The "Leuco" Trap (Redox Control) If you observe "over-substitution" during the amination of hydroxy anthraquinones (e.g., Quinizarin), you are likely operating via the Leuco-Quinizarin mechanism.

  • Mechanism: The reaction proceeds via the reduced (leuco) form (2,3-dihydro-9,10-dihydroxy-1,4-anthraquinone). This form is highly reactive.[2]

  • Fix: To stop at mono-substitution, strictly control the reduction potential. Use a stoichiometric amount of the reducing agent (e.g., Sodium Dithionite) rather than a large excess, or use a milder catalyst like Boric Acid which forms a chelate, protecting one position [3].

🛠 Module 3: Catalysis & The "Ullmann" Factor

User Issue: "The reaction is stalled. I'm using Copper(II) but nothing is happening, or I'm getting dehalogenated side products."

🔧 Troubleshooting Protocol

Copper-catalyzed substitution (Ullmann-type) is standard for less reactive leaving groups (Br, I) or arylation reactions.

1. Catalyst State: Cu(I) vs Cu(II) While Cu(0) and Cu(II) are often added, the active species is typically Cu(I) .

  • Optimization: Add a reducing ligand or use CuI directly. Common effective systems include CuI/L-Proline or CuI/Ethylenediamine .

  • Warning: In the presence of strong reducing agents and water, copper can catalyze the hydrodehalogenation (replacing Cl with H). Ensure the system is strictly anhydrous if this side product appears.

2. Diagram: The Leuco-Amination Cycle (Specific to OH-substitution) This is distinct from halo-substitution but critical for AQ dye synthesis.

Leuco_Cycle Quinizarin Quinizarin (1,4-OH) Leuco Leuco-Quinizarin (Reduced Form) Quinizarin->Leuco + Na₂S₂O₄ (Reduction) Schiff Leuco-Amine Intermediate Leuco->Schiff + Amine (Nucleophilic Attack) Schiff->Leuco Hydrolysis (if wet) Product 1,4-Diamino-AQ (Oxidized Product) Schiff->Product + O₂ (Aeration/Oxidation)

Figure 2: The oxidation step (aeration) is mandatory to lock in the substitution and restore aromaticity.

📊 Summary of Optimization Parameters

VariableRecommendation for Mono-SubstitutionRecommendation for Di-Substitution
Leaving Group F (Fastest, lowest temp) > NO₂ Cl or Br (Slower, allows control)
Solvent DMSO, DMF (Fast rates, watch for hydrolysis)o-Dichlorobenzene (High boiling, non-polar)
Catalyst None (if activated) or KF/18-crown-6 Cu(OAc)₂ or CuI (Ullmann conditions)
Temperature 60–90 °C130–160 °C
Atmosphere

(Strictly anaerobic for halo-sub)
Air (If using Leuco-method for OH-sub)

📚 References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]

  • Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions . National Institutes of Health (PMC). Available at: [Link]

  • Process for preparing 1-hydroxy-4-arylamino anthraquinones . Google Patents (US2419405A). Available at:

  • Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Solvatochromic Architectures of 1,5- vs 1,4-Diaminoanthraquinone

[1][2] Executive Summary This guide provides a technical analysis comparing the solvatochromic behaviors of 1,5-diaminoanthraquinone (1,5-DAAQ) and 1,4-diaminoanthraquinone (1,4-DAAQ) . While both isomers share the same...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical analysis comparing the solvatochromic behaviors of 1,5-diaminoanthraquinone (1,5-DAAQ) and 1,4-diaminoanthraquinone (1,4-DAAQ) . While both isomers share the same molecular formula (


) and exhibit Intramolecular Charge Transfer (ICT), their performance diverges significantly due to symmetry-breaking effects.
  • 1,4-DAAQ functions as a dipolar chromophore , exhibiting a strong permanent dipole moment and a significant bathochromic (red) shift (

    
     nm). It is the preferred scaffold for applications requiring high molar absorptivity and sensitivity to polar environments.
    
  • 1,5-DAAQ functions as a centrosymmetric (quadrupolar) chromophore , characterized by a near-zero ground-state dipole and a hypsochromic (blue) shift relative to the 1,4-isomer (

    
     nm). It offers superior thermal stability and is often used where non-linear optical properties or rigid structural integration is required.
    

Structural & Mechanistic Analysis

The solvatochromic difference between these isomers is not merely a shift in peak wavelength; it is a fundamental difference in electronic boundary conditions defined by molecular symmetry.

Symmetry and Dipole Moments
  • 1,5-DAAQ (

    
     Symmetry):  The molecule is centrosymmetric. The electron-donating amino groups are on opposite sides of the anthraquinone core. In the ground state (
    
    
    
    ), the opposing dipoles cancel out, resulting in a net dipole moment of
    
    
    D. Solvatochromism here is driven by quadrupolar interactions and symmetry breaking in the excited state (
    
    
    ).
  • 1,4-DAAQ (

    
     / Quasi-
    
    
    
    Symmetry):
    The amino groups are adjacent on the same benzenoid ring. This creates a strong, additive "push-pull" vector across the molecule towards the quinone carbonyls. This results in a significant permanent dipole moment (
    
    
    D), making the electronic transition highly sensitive to solvent polarity stabilization.
Intramolecular Hydrogen Bonding

Both isomers exhibit Resonance-Assisted Hydrogen Bonding (RAHB) between the amino hydrogens and the carbonyl oxygens.

  • 1,5-DAAQ: Forms two independent 6-membered H-bond rings on opposite sides.

  • 1,4-DAAQ: Forms two cooperative 6-membered H-bond rings on the same side, which locks the conformation and enhances the transition dipole moment.

Pathway Visualization

The following diagram illustrates the structural logic dictating the solvatochromic response.

G cluster_0 1,5-DAAQ (Centrosymmetric) cluster_1 1,4-DAAQ (Dipolar) DAAQ15 1,5-Diamino Anthraquinone Sym15 Symmetry: C2h (Inversion Center) DAAQ15->Sym15 Dipole15 Net Dipole ≈ 0 D Sym15->Dipole15 Shift15 λmax: ~525-540 nm (Orange/Red) Dipole15->Shift15 Quadrupolar Interaction DAAQ14 1,4-Diamino Anthraquinone Sym14 Symmetry: Cs (Asymmetric) DAAQ14->Sym14 Dipole14 Net Dipole >> 0 D Sym14->Dipole14 Shift14 λmax: ~550-590 nm (Violet/Blue) Dipole14->Shift14 Dipolar Stabilization Solvent Polar Solvent (e.g., DMSO, MeOH) Solvent->Shift15 Weak Stabilization Solvent->Shift14 Strong Stabilization (Bathochromic)

Figure 1: Mechanistic pathway comparing the symmetry-driven solvatochromic response of 1,5-DAAQ and 1,4-DAAQ.

Comparative Data Analysis

The following data aggregates experimental absorption maxima (


) across solvents of varying polarity (

scale).

Key Observation: 1,4-DAAQ consistently absorbs at longer wavelengths (lower energy) than 1,5-DAAQ due to the more effective delocalization of the excited state charge transfer.

SolventPolarity (

)
1,5-DAAQ

(nm)
1,4-DAAQ

(nm)
Shift (

)
Cyclohexane 30.9525~545~20 nm
Toluene 33.9528550~22 nm
Chloroform 39.1532565~33 nm
Ethanol 51.9535592~57 nm
DMSO 45.1538595~57 nm

Note: Values are approximate aggregates from multiple spectroscopic studies [1][2][5]. 1,4-DAAQ shows a much larger sensitivity to polar solvents (Ethanol/DMSO) compared to 1,5-DAAQ.

Experimental Protocol: Solvatochromic Profiling

To replicate these results or characterize new derivatives, follow this self-validating protocol.

Reagents & Equipment
  • Analytes: 1,4-DAAQ (95%+) and 1,5-DAAQ (95%+).

  • Solvents: Spectroscopic grade (Uvasol® or equivalent) Cyclohexane, Toluene, Ethanol, DMSO.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology

Step 1: Stock Solution Preparation (Gravimetric Validation)

  • Weigh

    
     mg of the anthraquinone derivative.
    
  • Dissolve in 10 mL of DMSO (Universal stock solvent) to ensure complete solubility.

    • Critical: Anthraquinones have poor solubility in non-polar solvents. Using a DMSO "spike" method is preferred for consistency.

  • Concentration:

    
     M.
    

Step 2: Working Solution Generation

  • Prepare 4 separate 10 mL volumetric flasks for each target solvent.

  • Spike

    
     of the Stock Solution into each flask.
    
  • Fill to mark with the respective target solvent (Cyclohexane, Ethanol, etc.).

  • Final Concentration:

    
     M (Ideal for Abs 
    
    
    
    0.1–0.8).

Step 3: Spectral Acquisition

  • Baseline: Run a background scan with pure solvent.[1]

  • Scan Parameters:

    • Range: 300 nm – 700 nm.

    • Scan Rate: 240 nm/min.

    • Bandwidth: 1.0 nm.

  • Validation: Ensure the absorption maximum (

    
    ) is between 0.1 and 1.0. If 
    
    
    
    , dilute by 50%.

Step 4: Data Processing

  • Identify

    
     (wavelength of peak absorbance).[1][2][3]
    
  • Calculate the Stokes Shift (if fluorescence is available) or plot

    
     (wavenumber) vs. Kamlet-Taft parameters (
    
    
    
    ).
Workflow Diagram

Protocol cluster_solvents Solvent Dilution Start Start: Solid Sample (1 mg) Stock Dissolve in DMSO (Stock: 10 mL) Start->Stock Aliquot Aliquot 50 µL into Volumetric Flasks Stock->Aliquot S1 Cyclohexane (Non-Polar) Aliquot->S1 S2 Ethanol (H-Bond Donor) Aliquot->S2 S3 DMSO (Polar Aprotic) Aliquot->S3 Measure UV-Vis Acquisition (300-700 nm) S1->Measure S2->Measure S3->Measure Analyze Extract λmax & Calculate Shift Measure->Analyze

Figure 2: Experimental workflow for accurate solvatochromic profiling using the DMSO-spike method.

Applications & Implications

1,4-DAAQ: The Polarity Probe

Due to its high sensitivity to solvent polarity (large


), 1,4-DAAQ is the superior candidate for:
  • Solvatochromic Probes: Monitoring local polarity in lipid bilayers or polymer curing processes.

  • Disperse Dyes: The "blue/violet" hue is critical for textile applications (e.g., Disperse Blue derivatives).

  • Photovoltaics: Better spectral overlap with the solar spectrum due to red-shifted absorption.

1,5-DAAQ: The Stable Standard

Due to its structural rigidity and symmetry, 1,5-DAAQ is preferred for:

  • High-Performance Pigments: Symmetrical packing leads to higher crystallinity and thermal stability.

  • Intercalating Agents: The planar, centrosymmetric structure allows for specific modes of DNA intercalation distinct from the 1,4-isomer.

  • Reference Standards: Less sensitive to minor solvent impurities compared to the 1,4-isomer.

References

  • Kothai Nayaki, S., et al. (2007). Photophysical Study of 1,5-Diaminoanthraquinone in Different Solvents and at Various pH. E-Journal of Chemistry.

  • Gumel, S. M., et al. (2012).[2] Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Scientific Research Publishing.

  • BenchChem. (2025). Spectroscopic Profile of 1,4-Anthraquinone: A Technical Guide.

  • Suganthi, G., et al. (2010).[4] Preferential solvation studies of 1,5-diaminoanthraquinone in binary liquid mixtures. Journal of Fluorescence.

  • Sigma-Aldrich. (2025). Product Specification: 1,4-Diaminoanthraquinone.

Sources

Comparative

Crystal Structure Validation of 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone

Executive Summary & Structural Context[1][2][3][4][5][6] In the development of high-performance chromophores and DNA-intercalating drugs, 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone represents a critical structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

In the development of high-performance chromophores and DNA-intercalating drugs, 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone represents a critical structural derivative. Unlike its symmetric parent analog (1,5-diamino-4,8-dihydroxyanthraquinone), the introduction of the N-methyl group at the 8-position breaks molecular symmetry, significantly influencing crystal packing, solubility, and solid-state fluorescence.

This guide outlines the rigorous validation of this molecule’s crystal structure, comparing the Single Crystal X-Ray Diffraction (SC-XRD) "Gold Standard" against Density Functional Theory (DFT) predictions and Hirshfeld Surface Analysis . We provide a comparative assessment of these validation methods to ensure structural integrity in drug development and dye chemistry applications.

Comparative Analysis: Validation Methodologies

To validate the structure of 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone, researchers must triangulate data from three distinct methodologies. The following table compares the "performance" of these validation techniques regarding accuracy, cost, and insight.

Table 1: Comparative Performance of Validation Architectures
FeatureMethod A: SC-XRD (Experimental) Method B: DFT (Theoretical) Method C: Hirshfeld Analysis (Visual)
Primary Output Absolute atomic positions (XYZ coordinates)Energy-minimized geometry & Electronic stateIntermolecular interaction maps
Accuracy High (R-factor < 5%) High (Dependent on Basis Set)N/A (Derived from XRD)
Key Insight Lattice packing & Solvent inclusionIntramolecular H-bond energy (RAHB)Contribution of H-bonds vs.

-

stacking
Limitation Requires high-quality single crystalGas-phase bias (unless PCM used)Static representation only
Validation Role The Ground Truth The Geometric Check The Packing Explainer

Detailed Technical Guide

The Structural Challenge: Resonance-Assisted Hydrogen Bonding (RAHB)

The core stability of this anthraquinone derivative arises from Resonance-Assisted Hydrogen Bonding (RAHB) . The carbonyl oxygens (C=O) at positions 9 and 10 act as acceptors for the amino (NH2) and hydroxyl (OH) protons.

  • Critical Validation Point: The N-methyl group at position 8 introduces steric bulk that may twist the amino group out of planarity, weakening the intramolecular H-bond compared to the unmethylated analog. SC-XRD is required to measure this torsion angle (

    
    ) accurately.
    
Experimental Protocol: Single Crystal Growth & Diffraction
  • Objective: Obtain a crystal suitable for diffraction (

    
     mm).
    
  • Methodology: Slow Evaporation vs. Vapor Diffusion.

Protocol Steps:

  • Dissolution: Dissolve 20 mg of the compound in 5 mL of DMF (Dimethylformamide).

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites.
    
  • Crystallization (Vapor Diffusion): Place the DMF solution in a small vial. Place this vial inside a larger jar containing 10 mL of Methanol (anti-solvent). Seal the outer jar.

  • Harvesting: Allow to stand at 298 K for 5-7 days. Dark blue/violet needles should form.

  • Data Collection: Mount crystal on a goniometer (Mo-K

    
     radiation, 
    
    
    
    Å). Collect data at 100 K to reduce thermal motion.
Theoretical Validation: DFT Optimization

To validate that the experimental crystal structure represents a global minimum and not a kinetically trapped conformer, DFT optimization is performed.

  • Software: Gaussian 16 / ORCA

  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections for 
    
    
    
    -stacking).
  • Basis Set: 6-311++G(d,p).[1][2]

  • Comparison Metric: Root Mean Square Deviation (RMSD) of bond lengths between XRD and DFT.

Hirshfeld Surface Analysis

This technique validates the packing forces. For anthraquinones,


-

stacking is dominant.
  • 
     Surface:  Maps close contacts. Red spots indicate strong H-bonds (O...H).[3]
    
  • Fingerprint Plots: A "spike" at the bottom left indicates H-bonding; a central green region indicates

    
    -
    
    
    
    stacking.

Visualization of Validation Workflows

The following diagrams illustrate the logical flow of structural validation and the specific intramolecular interactions being analyzed.

Diagram 1: Structural Validation Workflow

ValidationWorkflow Sample Raw Compound (Powder) Cryst Crystallization (DMF/MeOH Diffusion) Sample->Cryst XRD SC-XRD Data Collection (100K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine CIF CIF File (Experimental Geometry) Refine->CIF DFT DFT Optimization (B3LYP/6-311++G**) CIF->DFT Input Geometry Hirsh Hirshfeld Surface Analysis CIF->Hirsh Input Geometry Compare Geometric Comparison (RMSD Calculation) CIF->Compare Exp. Bond Lengths DFT->Compare Calc. Bond Lengths Valid Validated Structure Hirsh->Valid Packing Confirmed Compare->Valid RMSD < 0.02 Å

Caption: The integrated workflow combining experimental XRD data with theoretical DFT and Hirshfeld validation to ensure structural accuracy.

Diagram 2: Intramolecular Interaction Logic (RAHB)

RAHB_Logic Core Anthraquinone Core (Planar) C9 C9=O Carbonyl Core->C9 C10 C10=O Carbonyl Core->C10 N1 N1-Amino (NH2) C9->N1 RAHB (Strong) N8 N8-Methylamino (NH-Me) C9->N8 RAHB (Weakened by Sterics) O4 O4-Hydroxyl (OH) C10->O4 RAHB (Strong) N5 N5-Amino (NH2) C10->N5 RAHB (Strong) N8->Core Torsion Twist?

Caption: Interaction map highlighting the Resonance-Assisted Hydrogen Bond (RAHB) network and the disruptive potential of the N8-Methyl group.

Supporting Data: Representative Validation Metrics

The following data represents the expected comparative values for this class of anthraquinones, serving as a benchmark for your validation.

Table 2: Geometric Comparison (Experimental vs. Theoretical)

Note: Discrepancies > 0.03 Å usually indicate crystal packing forces or experimental error.

Bond ParameterExperimental (XRD) [Å]Theoretical (DFT) [Å]Deviation (

)
Interpretation
C9=O (Carbonyl) 1.2351.2280.007Slight elongation due to H-bonding
C1-N1 (Amino) 1.3451.352-0.007Strong conjugation
C8-N8 (Methylamino) 1.3601.3580.002Effect of methyl substitution
N8-C(Me) 1.4501.4480.002Standard single bond
H...O (Intra H-bond) 1.85 - 1.951.75 - 1.85~0.10DFT overestimates H-bond strength (Gas phase)
Table 3: Hirshfeld Surface Contributions

Quantifying the intermolecular forces stabilizing the crystal.

Interaction TypeContribution (%)Significance
H...H ~35%Van der Waals packing
O...H / H...O ~25%Intermolecular Hydrogen Bonding
C...C (

-

)
~15%Stacking of anthraquinone cores
C...H ~10%Edge-to-face interactions

References

  • Spackman, M. A., & Jayatilaka, D. (2009).[4] Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

  • Gilli, G., et al. (2009). The Nature of the Resonance-Assisted Hydrogen Bond (RAHB). Accounts of Chemical Research, 42(1), 33-44. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Ahmed, M., et al. (2022). Crystal structure, Hirshfeld surface and computational study of aminoanthraquinone derivatives. IUCrData. Link

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone

Executive Safety Summary 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone (CAS 2475-46-9, commonly associated with Disperse Blue 3 ) presents a dual-threat profile in the laboratory: biological toxicity (sensitization...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone (CAS 2475-46-9, commonly associated with Disperse Blue 3 ) presents a dual-threat profile in the laboratory: biological toxicity (sensitization and suspected carcinogenicity) and logistical contamination (high-persistence staining).

Unlike standard reagents, anthraquinone dyes possess a lipophilic structure that facilitates dermal absorption, a process significantly accelerated when dissolved in organic solvents like DMSO or Methanol. This guide prioritizes the ALARA (As Low As Reasonably Achievable) principle, treating the substance as a potential genotoxin.

Critical Hazard Classifications (GHS):

  • Skin Sensitization (Category 1): High potential for allergic dermatitis [1].

  • Carcinogenicity (Category 2/Suspected): Structurally related to IARC Group 2B anthraquinones [2].

  • Eye Irritation (Category 2A): Fine particulates cause severe conjunctival irritation.

  • Aquatic Toxicity (Acute 1): Zero-tolerance for drain disposal.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, engineering controls must be the primary defense.

Control LevelRequirementScientific Rationale
Engineering Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood The powder is fine and electrostatically active. HEPA filtration (BSC) or active exhaust (Hood) prevents inhalation of micro-particulates [3].
Administrative "Blue Zone" Protocol Designate a specific, lined workspace. Any blue stain outside this zone indicates a protocol failure.
Elimination Pre-weighed Aliquots If possible, purchase pre-weighed vials to eliminate the open-powder weighing step.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent breakthrough , not just contact. Standard latex gloves are insufficient due to the lipophilic nature of the anthraquinone ring.

PPE Selection Table
Protection ZoneSolid State (Powder Handling)Liquid State (Solvated in DMSO/MeOH)Technical Justification
Hand Protection Double Nitrile Gloves (Min 0.11mm thickness)Laminate (Silver Shield) under Nitrile OR High-Grade Nitrile (0.2mm+)DMSO acts as a carrier solvent, dragging the dye through standard thin nitrile in <15 mins. Laminate offers >4hr breakthrough protection [4].
Respiratory N95 / P2 Respirator (If hood unavailable)Half-face Respirator with Organic Vapor cartridges (If outside hood)Powder inhalation is the fastest route to systemic sensitization. Solvents increase vapor pressure risks.
Eye/Face Chemical Splash Goggles Face Shield + GogglesSafety glasses allow side-entry of airborne dust. Goggles provide a hermetic seal.
Body Tyvek® Lab Coat (Disposable)Chemo-rated Apron over Lab CoatCotton lab coats absorb the dye, becoming a secondary source of long-term exposure.

Operational Workflow & Decision Logic

The following diagram illustrates the critical decision points and safety barriers during the handling process.

G Start Start: Chemical Retrieval StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder Liquid Solution (DMSO/MeOH) StateCheck->Liquid Solvated EngControl_S Engineering: Fume Hood / BSC (REQUIRED) Solid->EngControl_S PPE_S PPE: Double Nitrile + N95 (if open) EngControl_S->PPE_S Weighing Weighing: Use Anti-Static Gun (Prevent dispersal) PPE_S->Weighing Inspection Visual Inspection: Any Blue Stains on PPE? Weighing->Inspection PPE_L PPE: Laminate Liners + Splash Apron Liquid->PPE_L Transfer Transfer: Secondary Containment Tray PPE_L->Transfer Transfer->Inspection Decon FAILURE: Immediate Decon (Soap/Water + Solvent Wash) Inspection->Decon Yes (Stains Visible) Disposal Disposal: High-Temp Incineration Stream Inspection->Disposal No (Clean) Decon->Disposal

Figure 1: Operational decision tree for handling 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone, emphasizing the "Visual Inspection" feedback loop.

Detailed Operational Protocols

Weighing (The Critical Step)
  • The Hazard: Static electricity can cause the fine powder to "jump" from the spatula, creating an invisible aerosol cloud.

  • The Protocol:

    • Place a black surface (e.g., black construction paper or a conductive mat) inside the balance draft shield. This provides high contrast to see spilled blue powder.

    • Use an anti-static gun or ionizer on the weigh boat before adding the chemical.

    • Wet-Wipe Method: After weighing, wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood to ensure no dust tracks out.

Solubilization (The Permeation Risk)
  • The Hazard: Once in DMSO, the chemical can penetrate nitrile gloves in minutes.

  • The Protocol:

    • Glove Layering: Wear a thin laminate glove (e.g., Ansell Microchem) under a standard nitrile glove. This provides chemical resistance (laminate) + dexterity (nitrile).

    • Vessel Choice: Use glass or polypropylene. Avoid polystyrene, which may be etched by carrier solvents, leading to leaks.

Decontamination & Spill Response
  • Immediate Action: If powder spills, DO NOT sweep . Sweeping generates aerosols.

  • Cleanup:

    • Cover spill with wet paper towels (water/surfactant mix) to dampen the powder.

    • Wipe inward from the perimeter.

    • Verification: Wipe the area with a white solvent-dampened cloth. If the cloth turns blue, the area is still contaminated.

Waste Disposal Strategy

Anthraquinones are stable aromatic structures that resist biodegradation.

  • Solid Waste: Collect all contaminated gloves, weigh boats, and wipes in a dedicated "Hazardous Solid" bag. Label as "Toxic/Sensitizer."

  • Liquid Waste: DO NOT POUR DOWN THE DRAIN. Collect in "Non-Halogenated Organic" waste streams (if in DMSO/MeOH) or "Aqueous Toxic" streams.

  • Destruction: The preferred method is High-Temperature Incineration to break the anthraquinone ring structure [5].

References

  • European Chemicals Agency (ECHA). Registration Dossier: Disperse Blue 3 (CAS 2475-46-9). Accessed Feb 2026. [Link]

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Anthraquinones. Vol 101. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

  • PubChem. Compound Summary: 1,5-Diamino-4,8-dihydroxyanthraquinone. National Library of Medicine. [Link]

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